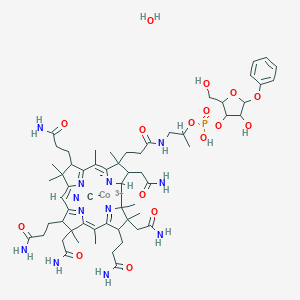
Phenolyl cobamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the family of cobalamins, which are essential for various biochemical processes in the body. Phenolyl cobamide is a modified form of vitamin B12, which has been chemically altered to enhance its activity in certain biochemical pathways.
Wirkmechanismus
Phenolyl cobamide exerts its effects through a variety of mechanisms. It can act as a cofactor for enzymes involved in various biochemical pathways, including methionine synthase and methylmalonyl-CoA mutase. Phenolyl cobamide can also act as an antioxidant and protect against oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemische Und Physiologische Effekte
Phenolyl cobamide has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function and memory in animal models. It also has neuroprotective effects and can protect against oxidative stress. Additionally, phenolyl cobamide has been shown to have anticancer properties and can inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of phenolyl cobamide is its enhanced activity in certain biochemical pathways. This makes it a valuable tool for studying these pathways in the laboratory. However, the complex synthesis method and high cost of the molecule can be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for research on phenolyl cobamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of phenolyl cobamide and its potential applications in other areas of medicine. Finally, the development of more efficient and cost-effective synthesis methods for phenolyl cobamide could make it more accessible to researchers.
Conclusion:
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been shown to have neuroprotective effects, improve cognitive function, and have anticancer properties. While the complex synthesis method and high cost of the molecule can be a limitation for some research groups, its enhanced activity in certain biochemical pathways makes it a valuable tool for studying these pathways in the laboratory. Further research is needed to fully understand the potential applications of phenolyl cobamide in medicine and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of phenolyl cobamide involves the modification of vitamin B12 by replacing the axial ligand with a phenyl group. This modification enhances the activity of the molecule in certain biochemical pathways. The synthesis of phenolyl cobamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Phenolyl cobamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Phenolyl cobamide has also been investigated for its potential use in the treatment of certain types of cancer. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Eigenschaften
CAS-Nummer |
125939-05-1 |
|---|---|
Produktname |
Phenolyl cobamide |
Molekularformel |
C60H87CoN12O16P+ |
Molekulargewicht |
1322.3 g/mol |
IUPAC-Name |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
InChI-Schlüssel |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
Isomerische SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Synonyme |
phenolyl cobamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



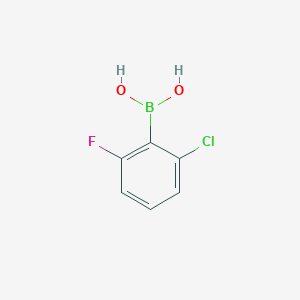
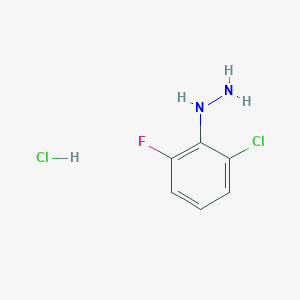
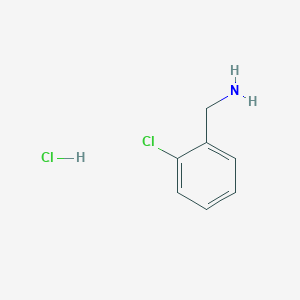

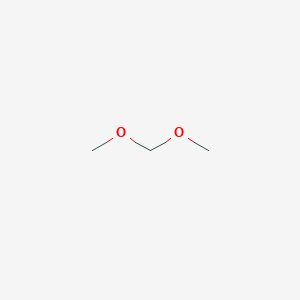
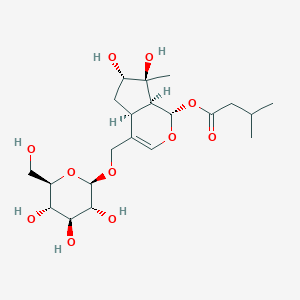

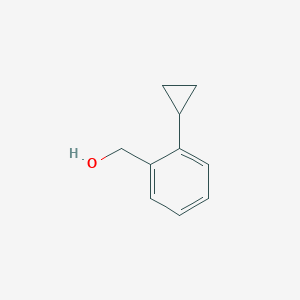



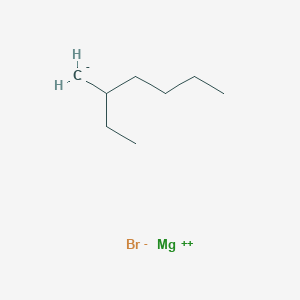
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)
